Cas no 40920-68-1 (5-Ethyl-3-methylcyclohex-2-enone)

5-Ethyl-3-methylcyclohex-2-enone is a cyclic α,β-unsaturated ketone with a molecular formula of C9H14O. This compound features a cyclohexenone core substituted with ethyl and methyl groups at the 5- and 3-positions, respectively, which influence its reactivity and steric properties. Its conjugated enone system makes it a versatile intermediate in organic synthesis, particularly for Michael additions, Diels-Alder reactions, and other cyclization processes. The structural modifications enhance its utility in fine chemical and pharmaceutical applications, where precise functionalization is required. The compound’s stability and defined regiochemistry facilitate controlled transformations, making it valuable for researchers exploring complex molecular architectures.
5-Ethyl-3-methylcyclohex-2-enone structure
40920-68-1 structure
Product Name:5-Ethyl-3-methylcyclohex-2-enone
CAS No:40920-68-1
MF:C9H14O
MW:138.206862926483
CID:55319
PubChem ID:15581457
Update Time:2025-11-02

5-Ethyl-3-methylcyclohex-2-enone Chemical and Physical Properties

Names and Identifiers

    • 5-Ethyl-3-methylcyclohex-2-enone
    • 3-Methyl-5-ethyl-2-cyclohexen-1-one
    • 5-ethyl-3-methylcyclohex-2-en-1-one
    • 2-Cyclohexen-1-one,5-ethyl-3-methyl
    • 3-Methyl-5-ethyl-2-cyclohexen-1-on
    • 3-methyl-5-ethylcyclohex-2-en-1-one
    • 5-Aethyl-3-methyl-cyclohex-2-enon
    • 5-ethyl-3-methyl-2-cyclohexenone
    • 5-Ethyl-3-methylcyclohex-2-en-1-on
    • 5-ethyl-3-methyl-cyclohex-2-enone
    • 5-ethyl-3-methylcycohex-2-enone
    • SCHEMBL15526481
    • 40920-68-1
    • 3-Methyl-5-ethyl-2-cyclohexene-1-one
    • DTXSID30574845
    • FT-0738116
    • AKOS006285915
    • DB-070109
    • G81429
    • Inchi: 1S/C9H14O/c1-3-8-4-7(2)5-9(10)6-8/h5,8H,3-4,6H2,1-2H3
    • InChI Key: XULZXXRNQOYNIW-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)CC(CC)C1

Computed Properties

  • Exact Mass: 138.10400
  • Monoisotopic Mass: 138.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.910
  • Boiling Point: 212 ºC
  • Flash Point: 84 ºC
  • Refractive Index: 1.458
  • PSA: 17.07000
  • LogP: 2.32180

5-Ethyl-3-methylcyclohex-2-enone Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

5-Ethyl-3-methylcyclohex-2-enone Pricemore >>

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Additional information on 5-Ethyl-3-methylcyclohex-2-enone

5-Ethyl-3-methylcyclohex-2-enone (CAS No. 40920-68-1): A Versatile Cyclohexenone Derivative in Modern Chemistry

5-Ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1) is a structurally intriguing cyclohexenone derivative that has garnered significant attention in organic synthesis and fragrance chemistry. This α,β-unsaturated ketone compound features a distinctive molecular architecture with an ethyl group at position 5 and a methyl group at position 3 of the cyclohexenone ring, making it a valuable intermediate for various chemical transformations.

The growing interest in sustainable fragrance ingredients and bioactive molecule synthesis has positioned 5-ethyl-3-methylcyclohex-2-en-1-one as a compound of particular relevance. Recent searches in scientific databases and AI platforms reveal increasing queries about "green synthesis of cyclohexenones" and "natural-like fragrance compounds," areas where this molecule shows considerable potential. The compound's molecular weight of 138.21 g/mol and boiling point of approximately 210-215°C make it suitable for various industrial applications.

From a synthetic chemistry perspective, 5-ethyl-3-methylcyclohex-2-enone serves as an excellent building block for complex organic molecules. Its conjugated system allows for diverse reactions including Michael additions, Diels-Alder reactions, and hydrogenation processes. The presence of both alkyl substituents influences the compound's stereoelectronic properties, affecting its reactivity in asymmetric synthesis—a hot topic in current pharmaceutical research.

In the flavor and fragrance industry, this cyclohexenone derivative contributes to woody-ambery olfactory profiles. With consumers increasingly demanding natural-identical fragrance compounds, 5-ethyl-3-methyl-2-cyclohexenone offers a sustainable alternative to traditional materials. The compound's stability and compatibility with various formulation systems make it valuable for personal care products and functional perfumery.

The pharmaceutical potential of 5-ethyl-3-methylcyclohex-2-enone is being explored in drug discovery programs. Its structure appears in several biologically active scaffolds, particularly in research targeting anti-inflammatory and antimicrobial agents. The compound's logP value of approximately 2.5 suggests favorable drug-like properties, making it interesting for medicinal chemistry applications.

Recent advancements in catalytic synthesis methods have improved the production efficiency of 5-ethyl-3-methylcyclohex-2-en-1-one. Modern green chemistry approaches utilizing heterogeneous catalysts and solvent-free conditions align with the industry's shift toward environmentally friendly manufacturing. These developments address common search queries about "sustainable production of fragrance intermediates."

Analytical characterization of 5-ethyl-3-methylcyclohex-2-enone typically involves GC-MS analysis and NMR spectroscopy. The compound shows characteristic signals in 1H NMR (δ 1.0-1.1 ppm for ethyl CH3, δ 1.8-1.9 ppm for methyl CH3) and distinctive mass fragments (m/z 138 for molecular ion). These analytical features are crucial for quality control in industrial applications.

The market dynamics for cyclohexenone derivatives indicate steady growth, driven by demand from the flavor and fragrance sector and pharmaceutical intermediates market. As manufacturers seek alternatives to restricted materials, compounds like 5-ethyl-3-methyl-2-cyclohexen-1-one gain importance. Current industry trends focus on developing cost-effective synthesis routes to meet this growing demand.

From a regulatory perspective, 5-ethyl-3-methylcyclohex-2-enone is generally recognized as safe for use in fragrance applications when properly handled. The compound complies with major international fragrance regulations, including IFRA guidelines, making it suitable for global markets. This regulatory status responds to frequent searches about "compliant fragrance ingredients."

Future research directions for 5-ethyl-3-methylcyclohex-2-enone include exploring its potential in material science applications and as a precursor for advanced organic materials. The compound's structural features make it interesting for developing functional polymers and specialty chemicals, areas that align with current interests in sustainable materials.

In conclusion, 5-ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1) represents a versatile organic intermediate with wide-ranging applications. Its significance spans from fragrance chemistry to pharmaceutical development, reflecting the growing intersection of these fields. As synthetic methodologies advance and application areas expand, this compound continues to offer new possibilities for researchers and industrial chemists alike.

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